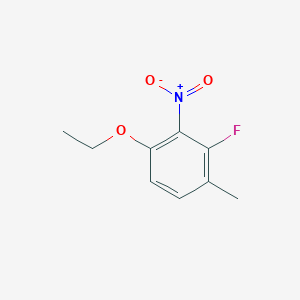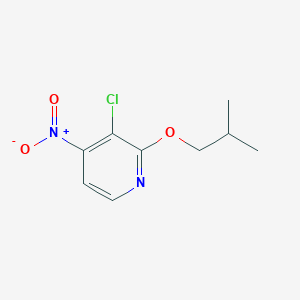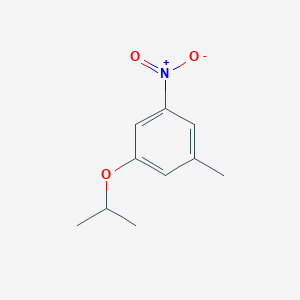
1-Bromo-3-butoxy-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-butoxy-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactionsThe reaction typically requires the use of concentrated sulfuric acid and nitric acid as nitrating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-butoxy-5-nitrobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alkoxide, under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Bromine, iron(III) bromide, concentrated sulfuric acid, nitric acid.
Nucleophilic Substitution: Amines, alkoxides, polar aprotic solvents.
Reduction: Tin(II) chloride, hydrogen gas, palladium on carbon.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted nitrobenzenes.
Nucleophilic Substitution: Substituted amines or ethers.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
1-Bromo-3-butoxy-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of advanced materials, including polymers and liquid crystals.
Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs and therapeutic agents.
Environmental Chemistry: It is studied for its interactions with various environmental pollutants and its potential role in pollution mitigation.
Mechanism of Action
The mechanism of action of 1-Bromo-3-butoxy-5-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group. The butoxy group provides steric hindrance and electronic effects that influence the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-nitrobenzene: Lacks the butoxy group, making it less sterically hindered and more reactive in certain reactions.
1-Bromo-4-nitrobenzene: The nitro group is positioned differently, affecting the compound’s reactivity and electronic properties.
1-Fluoro-3-nitrobenzene: The fluorine atom provides different electronic effects compared to bromine, influencing the compound’s reactivity.
Uniqueness
1-Bromo-3-butoxy-5-nitrobenzene is unique due to the presence of the butoxy group, which provides additional steric hindrance and electronic effects that can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
1-bromo-3-butoxy-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-2-3-4-15-10-6-8(11)5-9(7-10)12(13)14/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIUSPSMTGBHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














